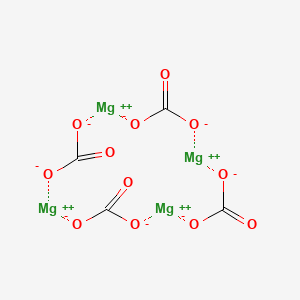

Magnesium carbonate hydroxide (Mg5(CO3)4(OH)2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide.

Magnesium carbonate is a magnesium salt with formula CMgO3. Its hydrated forms, particularly the di-, tri-, and tetrahydrates occur as minerals. It has a role as an antacid and a fertilizer. It is a magnesium salt, a carbonate salt, a one-carbon compound and an organic magnesium salt.

Magnesium carbonate, also known as magnesite, is a common over the counter remedy for heartburn and upset stomach caused by overproduction of acid in the stomach.

Hydromagnesite is a mineral with formula of Mg5(CO3)4(OH)2·4H2O. The IMA symbol is Hmgs.

Magnesite is a mineral with formula of MgCO3 or Mg(CO3). The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Mgs.

See also: Magnesium Cation (has active moiety); Carbonate Ion (has active moiety); Aluminum hydroxide; magnesium carbonate (component of) ... View More ...

Mechanism of Action

Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach.

... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/.

Biological Activity

Magnesium carbonate hydroxide, with the chemical formula Mg5(CO3)4(OH)2, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its antibacterial properties, effects on cellular metabolism, and implications for ocean alkalinity enhancement.

Magnesium carbonate hydroxide is a complex mineral that can occur in various hydrated forms. Its structure consists of magnesium ions coordinated with carbonate and hydroxide ions, influencing its solubility and reactivity in biological systems. Understanding its chemical properties is crucial for assessing its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of magnesium hydroxide nanoparticles (Mg(OH)2 NPs), which are closely related to magnesium carbonate hydroxide. These nanoparticles exhibit significant antibacterial properties against various bacteria, including sulfate-reducing bacteria (SRB).

Key Findings:

- Oxidative Stress Induction: Treatment with Mg(OH)2 NPs increased levels of hydrogen peroxide (H2O2), a reactive oxygen species that can damage bacterial cells. This increase was correlated with enhanced catalase activity, indicating an oxidative stress response in treated bacteria .

- Energy Metabolism Disruption: Mg(OH)2 NPs significantly decreased the activity of Na+/K+-ATPase, an essential enzyme for maintaining cellular homeostasis and energy conversion. At higher concentrations, the enzyme's activity dropped to 12% of control levels .

- Cell Membrane Permeability: The presence of Mg(OH)2 NPs on bacterial surfaces led to increased cell membrane permeability, facilitating the release of intracellular magnesium ions and negatively impacting protein synthesis and energy metabolism .

Case Studies

- Bactericidal Efficacy Study: A study evaluated the bactericidal effects of magnesium hydroxide and calcium carbonate nanoparticles. Results indicated that magnesium hydroxide exhibited superior antibacterial properties compared to calcium carbonate, emphasizing its potential application in antimicrobial treatments .

- Ocean Alkalinity Enhancement: Research has explored the role of magnesium carbonate hydroxide in ocean alkalinity enhancement as a strategy for mitigating climate change. The dissolution of magnesium compounds can increase seawater alkalinity, potentially counteracting ocean acidification and benefiting marine organisms .

Implications for Health and Environment

The biological activities of magnesium carbonate hydroxide extend beyond antibacterial applications. Its role in enhancing ocean alkalinity presents opportunities for environmental management strategies aimed at combating climate change.

Table: Summary of Biological Activities

Properties

CAS No. |

7760-50-1 |

|---|---|

Molecular Formula |

C4Mg4O12 |

Molecular Weight |

337.26 g/mol |

IUPAC Name |

tetramagnesium;tetracarbonate |

InChI |

InChI=1S/4CH2O3.4Mg/c4*2-1(3)4;;;;/h4*(H2,2,3,4);;;;/q;;;;4*+2/p-8 |

InChI Key |

OGWLTJRQYVEDMR-UHFFFAOYSA-F |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |

boiling_point |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Light, bulky, white powder |

density |

2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |

melting_point |

662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |

Key on ui other cas no. |

7760-50-1 |

physical_description |

Dry Powder; Other Solid |

Related CAS |

13717-00-5 (magnesite) 7757-69-9 (unspecified magnesium salt) 17968-26-2 (magnesium carbonate salt/solvate) 546-93-0 (Parent) |

solubility |

0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.